molecular formula C11H18F2N2O2 B1493134 (4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone CAS No. 2098117-45-2

(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone

Cat. No. B1493134
CAS RN: 2098117-45-2
M. Wt: 248.27 g/mol
InChI Key: AKGQSPIQGCNPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone (DHPPM) is a synthetic organic compound that has been used in various scientific research applications. It is a member of the pyrrolidinone family, which is a group of compounds that are used in a wide range of studies, from biochemistry and physiology to medicinal drug development. DHPPM is a versatile compound that has been used in a variety of laboratory experiments and research projects.

Scientific Research Applications

  • Chemical Sensitization and Applications : A study discussed the occupational hypersensitivity to certain isothiazolinone derivatives, highlighting the chemical's use in various products and its potential for causing allergic reactions (Pazzaglia et al., 1996).

  • Drug Metabolism and Disposition : Research on BMS-690514, a potent inhibitor for specific growth factor receptors, detailed its metabolism and disposition in humans, providing insight into the chemical's pharmacokinetics, absorption, and metabolic pathways (Christopher et al., 2010).

  • Environmental Presence and Impact of Polyfluoroalkyl Chemicals (PFCs) : A study highlighted the widespread exposure of the U.S. population to PFCs, chemicals used in numerous commercial applications, and discussed changes in serum concentrations over time (Calafat et al., 2007).

  • Pharmacokinetics of Specific Chemical Compounds : An investigation into the pharmacokinetics and metabolism of N-(2-hydroxyethyl)-2,5-[14C]-pyrrolidine in healthy volunteers, provided data on the plasma profile, excretion patterns, and identified metabolites, offering a detailed view of the compound's behavior in the human body (Giachetti et al., 1996).

properties

IUPAC Name

[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-piperidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2N2O2/c12-11(13)4-9(6-16)15(7-11)10(17)8-2-1-3-14-5-8/h8-9,14,16H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGQSPIQGCNPFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CC(CC2CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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